molecular formula C16H15FIN5O4 B612213 (R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide CAS No. 1168092-22-5

(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide

Cat. No.: B612213
CAS No.: 1168092-22-5
M. Wt: 487.22
InChI Key: OKOKEHVACWMOFN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

G-479 is an potent MEK inhibitor. Structurally, G-479 is an analogue of GDC-0623 (or so-call Me-Too drug). G-479 with polarity distributed throughout the molecule was shown improved bioactivity over GDC-0623 in many aspects.

Properties

CAS No.

1168092-22-5

Molecular Formula

C16H15FIN5O4

Molecular Weight

487.22

IUPAC Name

N-[(2R)-2,3-dihydroxypropoxy]-5-(2-fluoro-4-iodoanilino)imidazo[1,5-a]pyrazine-6-carboxamide

InChI

InChI=1S/C16H15FIN5O4/c17-12-3-9(18)1-2-13(12)21-15-14(16(26)22-27-7-11(25)6-24)20-5-10-4-19-8-23(10)15/h1-5,8,11,21,24-25H,6-7H2,(H,22,26)/t11-/m1/s1

InChI Key

OKOKEHVACWMOFN-LLVKDONJSA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(N=CC3=CN=CN32)C(=O)NOCC(CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

G479;  G-479;  G 479.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a heterogeneous mixture of (R)—N-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide (69.5 mg, 0.13 mmol) in anhydrous methanol (1.6 mL) was added 4M HCl in 1,4-dioxane (0.13 mL, 0.5 mmol, 4.0 eq). The reaction mixture was stirred at room temperature for 10 minutes. Solid sodium sulfate (200 mg) was then added. The reaction mixture was absorbed onto silica and then subjected to flash chromatography (Si-PPC, gradient 0% to 40% methanol in dichloromethane) to give the title compound as yellow foam (43.2 mg, 67.3%). 1H NMR (DMSO-d6, 400 MHz) δ ppm 11.90 (s, 1H), 10.30 (s, 1H), 8.82 (s, 1H), 7.95 (s, 1H), 7.91 (s, 1H), 7.74 (d, J=9.6 Hz, 1H), 7.44 (d, 8.4 Hz, 1H), 6.60 (t, J=8.4 Hz, 1H), 4.86 (d, J=4.4 Hz, 1H), 4.55 (broad s, 1H), 3.99-3.91 (m, 1H), 3.79-3.69 (m, 2H), 3.39 (broad s, 2H); LCMS (method E2): RT=8.40 min, [M+H]+=488.
Name
(R)—N-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Quantity
69.5 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Yield
67.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 2
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 3
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 4
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 5
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide

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